molecular formula C13H14FN5OS B3894652 5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine

5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine

Cat. No.: B3894652
M. Wt: 307.35 g/mol
InChI Key: BJSCWIGJRLOCKW-UHFFFAOYSA-N
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Description

The compound “2-thiophenecarbaldehyde [5-fluoro-4-(4-morpholinyl)-2-pyrimidinyl]hydrazone” is a hydrazone derivative. Hydrazone compounds are typically formed by the reaction of a hydrazine with a ketone or aldehyde . This compound contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . It also has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The morpholinyl group indicates the presence of a morpholine ring, which is a six-membered ring containing an ether and an amine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyrimidine ring, and a morpholine ring. The hydrazone group (-NHN=) would be connected to the carbonyl carbon of the 2-thiophenecarbaldehyde .


Chemical Reactions Analysis

Hydrazones, in general, are involved in various chemical reactions. They can be oxidized to azines, reduced to hydrazines, and can also undergo condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiophene ring might impart aromaticity and stability to the compound . The hydrazone group could potentially form hydrogen bonds .

Future Directions

The future directions for this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a pharmaceutical .

Properties

IUPAC Name

5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5OS/c14-11-9-15-13(18-16-8-10-2-1-7-21-10)17-12(11)19-3-5-20-6-4-19/h1-2,7-9H,3-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSCWIGJRLOCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2F)NN=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine
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5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine
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5-fluoro-4-morpholin-4-yl-N-(thiophen-2-ylmethylideneamino)pyrimidin-2-amine
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Reactant of Route 6
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